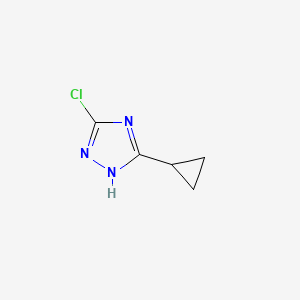![molecular formula C15H21N3O4S B1425082 ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 1251614-22-8](/img/structure/B1425082.png)
ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an ester group (COO-), an amine group (NH2), and a morpholine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the morpholine ring could be introduced via a nucleophilic substitution reaction, while the ester group could be formed via a condensation reaction. However, without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom, would likely be a key feature of this compound’s structure.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amine group could participate in acid-base reactions, while the ester group could undergo hydrolysis or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar ester and amine groups could affect the compound’s solubility in different solvents.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Compounds similar to the query have been synthesized for exploring heterocyclic chemistries, such as the preparation of tetrahydropyridines and dihydrothiophenium derivatives. These syntheses involve reactions with ethyl acetoacetate, diethyl malonate, or ethyl cyanoacetate, highlighting the compound's role in generating novel heterocyclic frameworks (Maruoka et al., 1993), (Yamagata et al., 1993).
Agrochemical Studies : Research has shown that structurally related compounds exhibit potential in agrochemical applications, such as demonstrating moderate growth-stimulating effects on sunflower seedlings and acting as herbicide safeners (Dotsenko et al., 2023).
Organic Phosphine Catalysis : Analog compounds undergo [4 + 2] annulation in the presence of organic phosphine catalysts, forming highly functionalized tetrahydropyridines. This demonstrates the compound's utility in catalysis and organic synthesis (Zhu et al., 2003).
Potential Biological Activities
- Antimycobacterial Agents : Derivatives of structurally similar compounds have been synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis, showing that some possess promising antimycobacterial properties (Balamurugan et al., 2009).
Safety And Hazards
Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, and appropriate safety precautions should be taken.
Direcciones Futuras
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if initial studies suggest that this compound has potential as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific information about the compound and its context of use would be needed.
Propiedades
IUPAC Name |
ethyl 2-amino-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-22-15(20)18-4-3-10-11(9-18)23-13(16)12(10)14(19)17-5-7-21-8-6-17/h2-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPUKNJNJAJBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425002.png)


![ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B1425010.png)





![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)

![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)
![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)